

# Phase 1 Clinical Trial Results for AVB-114: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | BIZ 114  |           |
| Cat. No.:            | B2406284 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide and analysis of the Phase 1 clinical trial results for AVB-114, an investigational implantable cell therapy for the treatment of Crohn's perianal fistulas. The information is compiled from publicly available clinical trial data, press releases, and related scientific literature.

#### **Introduction to AVB-114**

AVB-114 is a novel, locally administered cell therapy designed to promote healing of perianal fistulas in patients with Crohn's disease.[1] Perianal fistulas are a common and debilitating complication of Crohn's disease, often refractory to standard treatments.[2][3] AVB-114 consists of autologous mesenchymal stem cells (MSCs) seeded onto a bioabsorbable matrix plug.[4] This approach aims to deliver a concentrated population of living cells directly to the fistula tract to modulate inflammation, promote tissue regeneration, and facilitate healing.[2] The therapy is being developed by Avobis Bio.

# Phase 1 Clinical Trial (STOMP-I): Design and Objectives

The first-in-human evaluation of AVB-114 was conducted in the STOMP-I (Stem Cell on Matrix Plug) trial, a prospective, single-arm, phase 1 study (NCT01915927). The primary objective of the trial was to assess the safety and feasibility of AVB-114 in patients with fistulizing perianal



Crohn's disease. Secondary objectives included evaluating the efficacy of the therapy in promoting fistula healing.

### **Quantitative Data Summary**

The following tables summarize the key quantitative outcomes from the STOMP-I clinical trial.

Table 1: Patient Demographics and Baseline Characteristics

| Characteristic          | Value                                        |
|-------------------------|----------------------------------------------|
| Number of Patients      | 20                                           |
| Age Range (years)       | 18-65                                        |
| Prior Treatment Failure | Yes (conventional and/or biologic therapies) |

Table 2: Efficacy Results

| Endpoint                  | Timepoint | Result                  |
|---------------------------|-----------|-------------------------|
| Complete Clinical Healing | 6 Months  | 14 of 18 patients (78%) |
| Complete Clinical Healing | 12 Months | 13 of 17 patients (76%) |
| MRI Response              | 6 Months  | 12 of 18 patients (67%) |
| Drainage Cessation        | 12 Months | 76% of patients         |

Table 3: Safety Profile

| Adverse Event Category                              | Incidence                |
|-----------------------------------------------------|--------------------------|
| Treatment-Related Serious Adverse Events            | 0                        |
| Serious Adverse Events (unrelated to treatment)     | 7 events in 4 patients   |
| Non-Serious Adverse Events (unrelated to treatment) | 22 events in 12 patients |



# **Experimental Protocols AVB-114 Manufacturing and Administration**

While the specific, proprietary manufacturing process for AVB-114 is not publicly disclosed, the following outlines a general, representative protocol for the isolation of autologous mesenchymal stem cells from adipose tissue and their application to a bioabsorbable matrix.

- 4.1.1. Adipose Tissue Collection and MSC Isolation (Representative Protocol)
- Lipoaspiration: A sample of the patient's adipose tissue is collected via lipoaspiration under sterile conditions.
- Enzymatic Digestion: The adipose tissue is washed and treated with an enzymatic solution (e.g., collagenase) to dissociate the stromal vascular fraction (SVF) from the adipocytes.
- Cell Isolation: The SVF, a heterogeneous cell population containing MSCs, is isolated by centrifugation.
- Cell Culture and Expansion: The isolated SVF cells are plated in culture flasks with a
  specialized growth medium. MSCs adhere to the plastic surface, while non-adherent cells
  are removed through media changes. The adherent MSCs are then expanded in culture to
  achieve the desired cell number.
- Cell Harvest: Once a sufficient number of MSCs is obtained, the cells are harvested from the culture flasks using a cell detachment solution (e.g., trypsin).
- 4.1.2. Seeding of MSCs onto Bioabsorbable Matrix and Administration
- Matrix Preparation: A sterile, plug-shaped bioabsorbable matrix is prepared.
- Cell Seeding: The harvested autologous MSCs are seeded onto the bioabsorbable matrix.
- Surgical Implantation: The MSC-seeded matrix is surgically implanted into the fistula tract.

#### **Assessment of Clinical Healing**

Clinical healing of the perianal fistula is typically assessed through physical examination. The primary endpoint of "complete clinical healing" is generally defined as:



- Closure of all external fistula openings.
- Absence of any drainage from the external openings, even with gentle compression of the surrounding tissue.

#### **Assessment of Radiographic Response**

Radiographic response is evaluated using Magnetic Resonance Imaging (MRI) of the pelvic region. A standard MRI protocol for perianal fistula assessment includes:

- T1-weighted sequences: Provide anatomical detail of the fistula tract and surrounding structures.
- T2-weighted sequences (with and without fat suppression): Are sensitive for detecting inflammation and fluid within the fistula tract and any associated abscesses.
- Short Tau Inversion Recovery (STIR) sequences: Also used to highlight areas of inflammation and fluid.
- Post-contrast T1-weighted sequences (with fat suppression): Can further delineate inflamed tissues.

"MRI response" is generally characterized by a reduction in inflammation and fluid collection within the fistula tract as visualized on the MRI scans.

### **Mechanism of Action and Signaling Pathways**

The therapeutic effects of AVB-114 are attributed to the immunomodulatory and regenerative properties of mesenchymal stem cells.

#### **Immunomodulation**

MSCs are known to secrete a variety of bioactive molecules that can modulate the local immune response. In the context of the inflamed fistula tract in Crohn's disease, MSCs can:

- Suppress T-cell proliferation and activation: Reducing the inflammatory cascade.
- Polarize macrophages towards an anti-inflammatory M2 phenotype: Promoting tissue repair.



• Inhibit dendritic cell maturation: Dampening the adaptive immune response.

#### **Tissue Regeneration**

MSCs also contribute to tissue repair and regeneration through several mechanisms:

- Differentiation: MSCs have the potential to differentiate into various cell types, although their primary contribution to healing is thought to be through paracrine signaling.
- Trophic Support: MSCs release growth factors and cytokines that stimulate local progenitor cells to proliferate and differentiate, promoting the formation of new tissue to close the fistula tract.
- Angiogenesis: MSCs can promote the formation of new blood vessels, which is essential for tissue healing.
- Extracellular Matrix Remodeling: MSCs secrete enzymes and other factors that help to remodel the damaged extracellular matrix of the fistula tract.

#### **Visualizations**

### **Diagram 1: AVB-114 Experimental Workflow**



Click to download full resolution via product page



Caption: Workflow for the manufacturing and administration of AVB-114.

## Diagram 2: Proposed Mechanism of Action of AVB-114 in Fistula Healing



Click to download full resolution via product page

Caption: Proposed dual mechanism of action for AVB-114 in promoting fistula healing.

### Conclusion

The Phase 1 STOMP-I trial of AVB-114 demonstrated a favorable safety profile and promising efficacy in patients with refractory perianal Crohn's disease. The treatment was well-tolerated, with no treatment-related serious adverse events reported. The high rates of clinical healing and MRI response at both 6 and 12 months suggest that AVB-114 has the potential to be a valuable therapeutic option for this challenging patient population. Further investigation in larger, controlled clinical trials is warranted to confirm these initial findings.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. cgtlive.com [cgtlive.com]
- 2. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas BioSpace [biospace.com]
- 3. FDA Grants RMAT Designation to Avobis Bio's Implantable Cell Therapy AVB-114 for Crohn's Perianal Fistulas [prnewswire.com]
- 4. Avobis Bio LLC Drug pipelines, Patents, Clinical trials Synapse [synapse.patsnap.com]
- To cite this document: BenchChem. [Phase 1 Clinical Trial Results for AVB-114: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406284#phase-1-clinical-trial-results-for-avb-114]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com